Cas no 313702-15-7 (N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 5-Pyrimidinecarboxamide, N-(2-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-4-(1-naphthalenyl)-2-oxo-
- SR-01000430319
- AKOS021989567
- 313702-15-7
- SR-01000430319-1
- F1011-1140
- N-(2-chlorophenyl)-6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
- CB00084
- SMSF0008682
- AKOS000633130
-
- Inchi: 1S/C22H18ClN3O2/c1-13-19(21(27)25-18-12-5-4-11-17(18)23)20(26-22(28)24-13)16-10-6-8-14-7-2-3-9-15(14)16/h2-12,20H,1H3,(H,25,27)(H2,24,26,28)
- InChI Key: UZFPXJJOFXGMLQ-UHFFFAOYSA-N
- SMILES: C1(=O)NC(C)=C(C(NC2=CC=CC=C2Cl)=O)C(C2=C3C(C=CC=C3)=CC=C2)N1
Computed Properties
- Exact Mass: 391.1087545g/mol
- Monoisotopic Mass: 391.1087545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 650
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 70.2Ų
Experimental Properties
- Density: 1.336±0.06 g/cm3(Predicted)
- Boiling Point: 617.7±55.0 °C(Predicted)
- pka: 11.20±0.70(Predicted)
N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1011-1140-2μmol |
N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
313702-15-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1011-1140-5μmol |
N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
313702-15-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1011-1140-10μmol |
N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
313702-15-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1011-1140-1mg |
N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
313702-15-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1011-1140-2mg |
N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
313702-15-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1011-1140-3mg |
N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
313702-15-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1011-1140-4mg |
N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
313702-15-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1011-1140-5mg |
N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
313702-15-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1011-1140-10mg |
N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
313702-15-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1011-1140-15mg |
N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
313702-15-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Comprehensive Analysis of N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 313702-15-7)
The compound N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 313702-15-7) is a structurally complex molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique tetrahydropyrimidine core, coupled with naphthalene and chlorophenyl substituents, makes it a promising candidate for various applications, particularly in drug discovery and material science. Researchers are increasingly exploring its potential as a bioactive scaffold due to its ability to interact with diverse biological targets.
One of the most intriguing aspects of this compound is its molecular architecture. The presence of a 2-oxo-1,2,3,4-tetrahydropyrimidine moiety suggests potential hydrogen-bonding interactions, which are critical in drug-receptor binding. The naphthalen-1-yl group adds lipophilicity, enhancing membrane permeability—a key factor in optimizing bioavailability. Meanwhile, the 2-chlorophenyl substituent may contribute to steric and electronic effects, influencing the compound's reactivity and selectivity. These features align with current trends in structure-activity relationship (SAR) studies, where researchers prioritize modular designs for tailored applications.
In the context of drug discovery, this compound has been investigated for its potential as a kinase inhibitor or enzyme modulator. Kinases are a hot topic in biomedical research, with implications in oncology, inflammation, and metabolic disorders. The tetrahydropyrimidine scaffold is known to mimic purine bases, making it a plausible candidate for ATP-competitive inhibition. Recent computational studies have highlighted its docking affinity for certain protein targets, though experimental validation remains ongoing. This aligns with the growing demand for AI-driven drug design, where virtual screening accelerates lead optimization.
From a synthetic chemistry perspective, the preparation of N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves multi-step reactions, often employing Biginelli-type cyclizations or Ugi reactions. These methods are favored for their atom economy and compatibility with diverse substrates. The compound's CAS No. 313702-15-7 serves as a critical identifier in chemical databases, facilitating patent searches and regulatory compliance. As green chemistry gains traction, researchers are also exploring catalytic routes to synthesize such derivatives sustainably.
The material science community has shown interest in this compound due to its potential photophysical properties. The naphthalene unit, a classic fluorophore, could enable applications in organic electronics or sensors. Preliminary studies suggest that its extended π-conjugation may exhibit tunable emission, relevant for OLEDs or bioimaging probes. This resonates with the surge in demand for functional materials in renewable energy and medical diagnostics.
For researchers querying "tetrahydropyrimidine derivatives" or "naphthalene-based carboxamides," this compound represents a compelling case study. Its multi-target potential and structural versatility make it a frequent subject in medicinal chemistry reviews. Additionally, its CAS No. 313702-15-7 is often cross-referenced in chemical vendor catalogs, underscoring its commercial relevance. As high-throughput screening becomes more accessible, compounds like this are likely to see expanded exploration.
In summary, N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exemplifies the intersection of rational design and empirical discovery. Its applications span pharmaceuticals, materials, and beyond, reflecting the compound's adaptability to evolving scientific challenges. Future work may focus on structure optimization or mechanistic elucidation, further solidifying its role in interdisciplinary research.
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